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Compound of Interest

Compound Name: O-Phenolsulfonic acid

Cat. No.: B074304 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
O-Phenolsulfonsäure ist eine polare, schwerflüchtige Verbindung, die aufgrund ihrer Hydroxyl-

und Sulfonsäuregruppen für die direkte Analyse mittels Gaschromatographie (GC) ungeeignet

ist. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen und die

Polarität zu verringern, was eine erfolgreiche Trennung und Quantifizierung durch GC, oft in

Kopplung mit der Massenspektrometrie (GC-MS), ermöglicht. Diese Applikationsschrift

beschreibt detaillierte Protokolle für die Derivatisierung von O-Phenolsulfonsäure mittels

Silylierung und Veresterung und fasst die quantitativen Leistungsdaten zusammen.

Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die quantitativen Leistungsdaten für die GC-MS-Analyse von

derivatisierten Phenolverbindungen zusammen. Diese Daten stammen aus Studien mit

Verbindungen, die der O-Phenolsulfonsäure strukturell ähnlich sind, und dienen als Referenz

für die zu erwartende Leistung der hier beschriebenen Methoden.
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Parameter
Silylierung (als
TMS-Derivat)

Veresterung (als
Methylester)

Referenz

Nachweisgrenze

(LOD)
0.01 - 0.25 µg/L 1.5 - 1.9 ppm [1][2]

Bestimmungsgrenze

(LOQ)

< 0.05 µg/L (für die

meisten

Verbindungen)

0.055 - 0.102 ppm [1][2]

Linearer Bereich 0.01 - 10 µg/L
Konzentrationsabhäng

ig
[3]

Wiederfindung (%) 92.1 - 94.0 89.4 - 103.2 [2][4]

Präzision (RSD %) 6.6 - 8.6 0.64 - 2.47 [2][4]

Experimentelle Protokolle
Methode 1: Silylierung mit BSTFA und TMCS
Diese Methode wandelt die aktiven Wasserstoffatome der Hydroxyl- und Sulfonsäuregruppen

in Trimethylsilyl (TMS)-Gruppen um, wodurch die Flüchtigkeit der Verbindung erhöht wird.

Materialien:

O-Phenolsulfonsäure-Standard

Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Pyridin (wasserfrei)

Acetonitril (GC-Qualität)

Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

Heizblock oder Wasserbad

Vortexmischer
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GC-MS-System

Protokoll:

Probenvorbereitung: Eine bekannte Menge O-Phenolsulfonsäure in einem Reaktionsgefäß

zur Trockne eindampfen.

Reagenzzugabe: 100 µL wasserfreies Pyridin und 100 µL BSTFA (+ 1% TMCS) in das Gefäß

geben.

Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 70°C in einem Heizblock oder

Wasserbad inkubieren.

Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

Verdünnung: Die derivatisierte Probe mit Acetonitril auf die gewünschte Konzentration

verdünnen.

Analyse: 1 µL der verdünnten Probe in das GC-MS-System injizieren.

Methode 2: Veresterung mit Trimethylorthoacetat
Diese Methode verestert die Sulfonsäuregruppe zu einem Methylester, was ebenfalls die

Flüchtigkeit erhöht. Die Hydroxylgruppe wird typischerweise in einem nachfolgenden oder

gleichzeitigen Schritt silyliert.

Materialien:

O-Phenolsulfonsäure-Standard

Trimethylorthoacetat

Dichlormethan (wasserfrei)

Silylierungsreagenz (z.B. BSTFA + 1% TMCS)

Reaktionsgefäße

Heizblock oder Wasserbad
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Rotationsverdampfer oder Stickstoffstrom

GC-MS-System

Protokoll:

Probenvorbereitung: Eine bekannte Menge O-Phenolsulfonsäure in einem Reaktionsgefäß

lösen oder zur Trockne eindampfen.

Veresterung: 500 µL Trimethylorthoacetat und 1 mL Dichlormethan zugeben. Die Mischung

für 30 Minuten bei Raumtemperatur rühren.

Einengen: Das Lösungsmittel und überschüssiges Reagenz unter Vakuum oder einem

sanften Stickstoffstrom entfernen.

Silylierung der Hydroxylgruppe: Den Rückstand wie in Methode 1, Schritte 2-4, beschrieben

silylieren, um die phenolische Hydroxylgruppe zu derivatisieren.

Rekonstitution: Den derivatisierten Rückstand in einem geeigneten Lösungsmittel (z.B.

Acetonitril oder Hexan) aufnehmen.

Analyse: 1 µL der Probe in das GC-MS-System injizieren.

GC-MS Parameter (Beispiel)
Die folgenden Parameter können als Ausgangspunkt für die Analyse der derivatisierten O-

Phenolsulfonsäure dienen und sollten für das spezifische Gerät und die Anwendung optimiert

werden.

GC-Säule: DB-5MS (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalent

Injektor: Splitless, 280°C

Trägergas: Helium, konstante Flussrate von 1.2 mL/min

Ofenprogramm:

Anfangstemperatur: 70°C (1 min halten)
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Rampe 1: 15°C/min auf 200°C

Rampe 2: 20°C/min auf 300°C (5 min halten)

MS-Transferlinie: 290°C

Ionenquelle: 230°C

Ionisationsenergie: 70 eV

Scan-Bereich: m/z 50-550
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
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Click to download full resolution via product page

Abbildung 2: Chemische Reaktion der Silylierung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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